5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL
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Overview
Description
5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL is a chemical compound with the molecular formula C5H2BrF3N2O and a molecular weight of 242.98 g/mol It is a pyrimidine derivative, characterized by the presence of bromine and trifluoromethyl groups attached to the pyrimidine ring
Preparation Methods
One common synthetic route involves the reaction of 2-chloro-5-bromo-4-(trifluoromethyl)pyrimidine with a suitable base to yield the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL involves its interaction with specific molecular targets. In antifungal applications, it is believed to inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death . The exact molecular pathways and targets are still under investigation, but its efficacy in disrupting fungal growth has been well-documented .
Comparison with Similar Compounds
5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL can be compared with other pyrimidine derivatives, such as:
5-Bromo-4-(trifluoromethyl)pyridin-2-ol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol: Differing by the presence of a methyl group instead of a hydroxyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Another related compound with a pyridine ring and similar substituents.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the unique aspects of this compound.
Properties
Molecular Formula |
C5H2BrF3N2O |
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Molecular Weight |
242.98 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H2BrF3N2O/c6-2-1-10-4(5(7,8)9)11-3(2)12/h1H,(H,10,11,12) |
InChI Key |
YBWXHFQCOVOWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)C(F)(F)F)Br |
Origin of Product |
United States |
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